molecular formula C25H25N5O2S B4581526 N-2,1,3-benzothiadiazol-4-yl-2-{4-[4-(benzyloxy)phenyl]-1-piperazinyl}acetamide

N-2,1,3-benzothiadiazol-4-yl-2-{4-[4-(benzyloxy)phenyl]-1-piperazinyl}acetamide

Cat. No. B4581526
M. Wt: 459.6 g/mol
InChI Key: YKUUIKQMBRXBEP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of analogous compounds to N-2,1,3-Benzothiadiazol-4-yl-2-{4-[4-(benzyloxy)phenyl]-1-piperazinyl}acetamide involves a two-step chemical synthesis process. Initially, different amino benzothiazoles undergo chloroacetylation, followed by reaction with substituted piperazines in the presence of a base to yield the desired acetamide analogs (Raghavendra et al., 2012). Such synthetic pathways are critical for producing various analogs with potential anti-inflammatory and anticancer activities.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated through crystallography and docking studies. For example, N-(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide showcases a structure where the acetamide and 1,3,4-thiadiazole units are slightly twisted, highlighting the complex interactions within the molecule (Ismailova et al., 2014).

Chemical Reactions and Properties

Compounds within this chemical family participate in various chemical reactions, primarily due to the reactivity of the benzothiadiazol and piperazine moieties. The specific chemical properties enable these compounds to interact with biological targets, such as enzymes or receptors, influencing their pharmacological activities.

Physical Properties Analysis

The physical properties, such as solubility and stability, of these compounds are influenced by their molecular structure. Compounds with piperazine units tend to exhibit improved aqueous solubility, which is crucial for their biological application and pharmacokinetics.

Chemical Properties Analysis

Chemical properties, including reactivity towards specific biochemical pathways, are central to the pharmacological effects of these compounds. For instance, their interaction with COX-2 enzymes and potential inhibition of inflammatory pathways has been demonstrated through docking studies, aligning with their proposed anti-inflammatory activities (Raghavendra et al., 2012).

Scientific Research Applications

Antimicrobial and Antifungal Activities

A study by Chhatriwala et al. (2014) synthesized novel piperazine-based heterocycles, including derivatives similar to the given compound, which exhibited moderate to good bioefficacies against various bacteria and fungi, including Mycobacterium tuberculosis H37Rv, indicating their potential as antimicrobial and antifungal agents Chhatriwala et al., 2014.

Antitumor Activities

Yurttaş et al. (2015) evaluated new 2-(4-aminophenyl)benzothiazole derivatives, similar in structure to the compound , for their antitumor activities against a variety of human tumor cell lines. Some derivatives showed considerable anticancer activity, highlighting the therapeutic potential of such compounds in cancer treatment Yurttaş et al., 2015.

Anti-acetylcholinesterase Activity

Mohsen et al. (2014) synthesized benzothiazole derivatives bearing piperazine and thiocarbamate moieties, including structures related to the query compound, and evaluated them for anticholinesterase properties. Some compounds were identified as potent anticholinesterase agents, suggesting their potential in treating diseases related to the cholinergic system Mohsen et al., 2014.

properties

IUPAC Name

N-(2,1,3-benzothiadiazol-4-yl)-2-[4-(4-phenylmethoxyphenyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N5O2S/c31-24(26-22-7-4-8-23-25(22)28-33-27-23)17-29-13-15-30(16-14-29)20-9-11-21(12-10-20)32-18-19-5-2-1-3-6-19/h1-12H,13-18H2,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKUUIKQMBRXBEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=CC=CC3=NSN=C32)C4=CC=C(C=C4)OCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,1,3-benzothiadiazol-4-yl)-2-{4-[4-(benzyloxy)phenyl]piperazin-1-yl}acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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